

# In-Depth Technical Guide to the In Vivo Pharmacokinetic Profile of ACP-5862

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | ACP-5862 |           |
| Cat. No.:            | B2622267 | Get Quote |

This technical guide provides a comprehensive overview of the in vivo pharmacokinetic (PK) profile of **ACP-5862**, the major active and circulating metabolite of the Bruton's tyrosine kinase (BTK) inhibitor, acalabrutinib. This document is intended for researchers, scientists, and professionals in the field of drug development.

#### Introduction

ACP-5862, also known as M27, is the primary metabolite of acalabrutinib and plays a significant role in the overall clinical efficacy and safety profile of the parent drug.[1][2] Formed through CYP3A-mediated oxidation of acalabrutinib, ACP-5862 is a potent and selective covalent inhibitor of BTK.[3] Understanding its pharmacokinetic properties is crucial for a complete assessment of acalabrutinib's therapeutic effects and potential drug-drug interactions.

## **Quantitative Pharmacokinetic Data**

The following tables summarize the key pharmacokinetic parameters of **ACP-5862** in humans.

Table 1: Key Pharmacokinetic Parameters of ACP-5862 in Humans



| Parameter                     | Value                                                                | Reference(s) |
|-------------------------------|----------------------------------------------------------------------|--------------|
| Half-Life (t½)                | 6.9 hours                                                            | [4][5]       |
| Time to Peak (Tmax)           | 1.6 hours (range: 0.9 to 2.7 hours)                                  | [6]          |
| Protein Binding               | 98.6% (in human plasma)                                              | [4][6]       |
| Volume of Distribution (Vdss) | ~67 L                                                                | [6]          |
| Clearance (CL)                | 13 L/hour                                                            | [6]          |
| Metabolizing Enzyme           | Primarily CYP3A4                                                     | [1][2]       |
| Transporter Substrate         | P-glycoprotein (P-gp), Breast<br>Cancer Resistance Protein<br>(BCRP) | [2][7]       |

Table 2: Comparative Pharmacokinetic and Potency Data (ACP-5862 vs. Acalabrutinib)

| Parameter                     | ACP-5862                          | Acalabrutinib | Reference(s) |
|-------------------------------|-----------------------------------|---------------|--------------|
| Mean Exposure<br>(AUC)        | Approximately 2- to 3-fold higher | -             | [4][5][6]    |
| BTK Inhibition Potency (IC50) | 5.0 nM                            | 3 nM          | [4]          |
| Half-Life (t½)                | 6.9 hours                         | ~1 hour       | [4][5][6]    |
| Plasma Protein<br>Binding     | 98.6%                             | 97.5%         | [6]          |

## **Experimental Protocols**

Detailed experimental protocols for the characterization of **ACP-5862**'s pharmacokinetics are primarily derived from clinical and preclinical studies of acalabrutinib. The key methodologies employed are outlined below.



#### **Population Pharmacokinetic (PK) Modeling**

A population PK approach has been utilized to characterize the pharmacokinetics of both acalabrutinib and **ACP-5862**.[8][9] This methodology involves:

- Data Collection: Sparse and rich pharmacokinetic samples are collected from healthy subjects and patients with B-cell malignancies across multiple clinical studies.
- Model Development: Nonlinear mixed-effects modeling is used to develop a population PK model. For ACP-5862, a two-compartment model with first-order elimination is typically employed.[8][9]
- Parameter Estimation: The model is used to estimate key pharmacokinetic parameters such as clearance, volume of distribution, and absorption rate constants, along with interindividual and inter-occasion variability.

#### **In Vitro Enzyme and Transporter Assays**

The metabolic pathways and potential for drug-drug interactions of **ACP-5862** have been investigated using various in vitro systems:

- Recombinant CYP (rCYP) Phenotyping: To identify the specific cytochrome P450 enzymes
  responsible for the formation and metabolism of ACP-5862, incubations are performed with
  a panel of recombinant human CYP enzymes. These studies have confirmed CYP3A4 as the
  primary enzyme.[1][2]
- CYP and UGT Inhibition Assays: The potential of ACP-5862 to inhibit major drug-metabolizing enzymes is assessed using human liver microsomes or recombinant enzymes with probe substrates. ACP-5862 has been shown to be a weak inhibitor of CYP2C9 and CYP2C19.[1][2]
- Transporter Substrate and Inhibition Assays: In vitro systems, such as membrane vesicles or cell lines overexpressing specific transporters (e.g., P-gp, BCRP, OATP1B1, OATP1B3), are used to determine if ACP-5862 is a substrate or inhibitor of key drug transporters.[2]

#### **Clinical Pharmacokinetic Studies**



Dedicated clinical trials have been conducted to evaluate the pharmacokinetics of acalabrutinib and **ACP-5862** under various conditions:

- Drug-Drug Interaction (DDI) Studies: These studies assess the impact of co-administering CYP3A4 inhibitors (e.g., fluconazole, isavuconazole) or inducers on the plasma concentrations of acalabrutinib and ACP-5862.[10][11][12]
- Hepatic Impairment Studies: The influence of varying degrees of liver function on the
  disposition of acalabrutinib and the formation of ACP-5862 is evaluated in subjects with mild,
  moderate, and severe hepatic impairment compared to subjects with normal hepatic
  function.[6][13]

# Visualizations Signaling Pathway

The following diagram illustrates the mechanism of action of **ACP-5862** as a BTK inhibitor within the B-cell receptor (BCR) signaling pathway.



Click to download full resolution via product page

Caption: Mechanism of action of ACP-5862 in the BCR signaling pathway.

## **Experimental Workflow**

The diagram below outlines the general workflow for characterizing the pharmacokinetic profile of **ACP-5862**.





Click to download full resolution via product page

Caption: General workflow for pharmacokinetic characterization of ACP-5862.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. researchgate.net [researchgate.net]

#### Foundational & Exploratory





- 2. Identification and Characterization of ACP-5862, the Major Circulating Active Metabolite of Acalabrutinib: Both Are Potent and Selective Covalent Bruton Tyrosine Kinase Inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. medicine.com [medicine.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Improved characterization of the pharmacokinetics of acalabrutinib and its pharmacologically active metabolite, ACP-5862, in patients with B-cell malignancies and in healthy subjects using a population pharmacokinetic approach PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Evaluation of the Drug-Drug Interaction Potential of Acalabrutinib and Its Active Metabolite, ACP-5862, Using a Physiologically-Based Pharmacokinetic Modeling Approach -PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of the Drug-Drug Interaction Potential of Acalabrutinib and Its Active Metabolite, ACP-5862, Using a Physiologically-Based Pharmacokinetic Modeling Approach -PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In-Depth Technical Guide to the In Vivo Pharmacokinetic Profile of ACP-5862]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2622267#pharmacokinetic-profile-of-acp-5862-in-vivo]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com